molecular formula C10H9F4NO B13035967 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone

Cat. No.: B13035967
M. Wt: 235.18 g/mol
InChI Key: BXYVKLKVBDDBGW-UHFFFAOYSA-N
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Description

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone is a chemical building block of significant interest in medicinal and synthetic chemistry research. The compound features a 3-fluoro-5-(trifluoromethyl)phenyl group, a scaffold recognized for its potential in modulating biological activity and physicochemical properties in drug discovery efforts . This structure is closely related to intermediates used in the development of compounds that target specific biological pathways . As a versatile synthon, this amino-ketone is valuable for researchers exploring new chemical spaces. Its molecular framework suggests potential utility in creating more complex molecules for various applications, including the synthesis of potential enzyme inhibitors or receptor modulators . The presence of both amino and keto functional groups provides two distinct handles for chemical modification, enabling a wide range of synthetic transformations, such as condensations, reductions, and nucleophilic additions, to build diverse compound libraries. Applications: This product is intended for research purposes in laboratory settings. Its primary applications include use as a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds, and in early-stage drug discovery projects for the development of new therapeutic agents. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-4,9H,15H2,1H3

InChI Key

BXYVKLKVBDDBGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid

  • Reagents and Conditions:

    • Starting material: 3-bromo-5-(trifluoromethyl)benzene
    • Magnesium turnings and iodine to initiate Grignard formation
    • Solvent: Tetrahydrofuran (THF)
    • Trimethyl borate added at low temperature (-78 °C)
    • Acidic workup with 5% HCl and extraction with ethyl acetate
  • Procedure:
    A Grignard reagent is formed by adding the aryl bromide solution dropwise to magnesium in THF at ~45 °C. The Grignard reagent is then transferred to a cooled solution of trimethyl borate, maintaining the temperature below -60 °C during addition. After stirring and warming to ambient temperature, the mixture is hydrolyzed and extracted to yield the boronic acid.

  • Yield and Characterization:

    • Yield: 57% (3.3 g obtained)
    • Melting point: 167-168 °C
    • NMR spectra confirm structure
Step Reagents/Conditions Yield Notes
Grignard formation Mg, I2, THF, 45 °C - Initiation of aryl magnesium bromide
Boronation Trimethyl borate, -78 °C to -60 °C 57% Formation of boronic acid
Workup Acidic aqueous, ethyl acetate extraction - Isolation of product

Palladium-Catalyzed Coupling Reactions

  • Reagents and Conditions:

    • Aryl bromide (3-bromo-5-fluorobenzotrifluoride)
    • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3 with 1,1'-bis(diphenylphosphino)ferrocene (dppf)
    • Base: potassium hydroxide or sodium carbonate
    • Solvents: THF, toluene
    • Temperature: 80–90 °C
    • Inert atmosphere (nitrogen)
  • Procedure:
    The aryl bromide undergoes cross-coupling with organometallic intermediates or other nucleophiles under palladium catalysis to form key carbon-carbon bonds. The reaction mixture is stirred under reflux for 18–24 hours, followed by workup including extraction, drying, and purification by chromatography.

  • Yields:

    • Typical yields range from 7% to 57% depending on the substrate and conditions.
Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(PPh3)4 Na2CO3 THF 80 24 57 Coupling to form aryl ketone
Pd2(dba)3 + dppf KOH (50 wt %) Toluene 90 18 48 Sulfide formation intermediate

Introduction of the Amino Group

The amino group is typically introduced by reductive amination or nucleophilic substitution on the acetone side chain after the arylacetone intermediate is formed.

  • General Method:

    • Amination of the ketone with ammonia or amine sources under reductive conditions
    • Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
    • Reaction conditions optimized to preserve sensitive trifluoromethyl and fluorine substituents
  • Notes:
    Detailed experimental procedures for this step are less frequently disclosed but generally follow standard amination protocols for arylacetones.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Product/Intermediate
1. Grignard formation + boronation 3-bromo-5-(trifluoromethyl)benzene Mg, I2, THF; trimethyl borate, -78 °C 57 3-fluoro-5-(trifluoromethyl)phenylboronic acid
2. Pd-catalyzed coupling Aryl bromide + organometallic intermediate Pd(PPh3)4 or Pd2(dba)3 + dppf; base; THF/toluene; 80–90 °C 7–57 Substituted arylacetone derivatives
3. Amination Arylacetone intermediate Reductive amination with ammonia or amine sources Variable 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone

Research Findings and Practical Considerations

  • The use of low temperatures during boronation ensures high selectivity and yield by minimizing side reactions.
  • Palladium-catalyzed cross-coupling is effective for constructing the aromatic ketone backbone with the trifluoromethyl and fluoro substituents intact.
  • The presence of electron-withdrawing groups (fluorine, trifluoromethyl) influences reactivity, requiring careful control of reaction conditions.
  • Purification steps often involve silica gel chromatography and recrystallization to achieve high purity.
  • Metal contamination (e.g., Pd residues) is minimized by treatment with adsorbents such as Ecosorb and filtration through silica gel.

Chemical Reactions Analysis

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substitution Patterns

1-(2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one (Compound 20)
  • Structure : Shares the 3-fluoro-5-trifluoromethylphenyl substituent but incorporates a pyridine ring instead of the acetone backbone.
  • Synthesis : Synthesized via photoredox-induced Meerwein arylation using 4-acetylpyridine and 3-fluoro-5-(trifluoromethyl)aniline, achieving a 45% yield .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
  • Structure: Features a 2-amino-5-chlorophenyl group and a trifluoroacetyl group.
  • Properties: The ortho-amino and para-chloro substituents create distinct electronic effects compared to the meta-fluoro and para-CF₃ groups in the target compound. The -CF₃ group here is part of the ketone, enhancing electrophilicity .

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position) Core Structure Key Properties
Target Compound 3-F, 5-CF₃ (phenyl) Acetone High lipophilicity, moderate polarity
Compound 20 3-F, 5-CF₃ (phenyl) Pyridine Enhanced π-π interactions, basicity
1-(2-Amino-5-chlorophenyl)-2,2,2-TF 2-NH₂, 5-Cl (phenyl) Trifluoroacetone Increased electrophilicity, altered H-bonding

Functional Group Impact

  • Fluorine and -CF₃ Groups : Both the target compound and Compound 20 benefit from fluorine’s electronegativity, which enhances oxidative stability and lipophilicity. The -CF₃ group’s steric bulk may hinder rotational freedom in the target compound compared to pyridine-based analogs .
  • Amino Group Positioning: The meta-amino group in the target compound vs.

Biological Activity

1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound characterized by its unique molecular structure, which includes an amino group, a trifluoromethyl-substituted phenyl ring, and an acetone moiety. Its molecular formula is C10_{10}H9_9F4_4NO, with an approximate molecular weight of 235.19 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and receptor interactions.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interactions with enzymes and receptors.
  • Trifluoromethyl Group : Imparts significant electronic properties that enhance reactivity and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can lead to modulation of enzyme activity and receptor binding, potentially resulting in therapeutic effects across various biological systems.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The amino group can interact with active sites of enzymes, altering their functionality. For instance, studies have shown its potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating neurological disorders such as depression and Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, compounds structurally similar to this compound demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Study on MAO Inhibition

A study focused on the structure-activity relationship (SAR) of derivatives related to this compound found that certain modifications increased potency against MAO-B. The most potent derivative exhibited an IC50_{50} value of 56 nM, highlighting the compound's potential in drug development for neurodegenerative diseases .

Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of fluorinated compounds, this compound was included in a series of tests against resistant strains of bacteria. Results indicated that it possessed superior activity against several strains compared to traditional treatments, suggesting its role as a candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-Amino-1-[3-fluoro-5-methylphenyl]propan-2-oneAmino group, fluoro-substituted phenylMethyl instead of trifluoromethyl group; different electronic properties
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OLChiral center, secondary alcoholChiral nature provides distinct pharmacological properties
TrifluoromethylbenzeneTrifluoromethyl group on benzeneLacks amino functionality; primarily used in industrial applications

This table illustrates how the unique trifluoromethyl substitution and amino functionality of this compound differentiate it from similar compounds, enhancing its therapeutic potential.

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